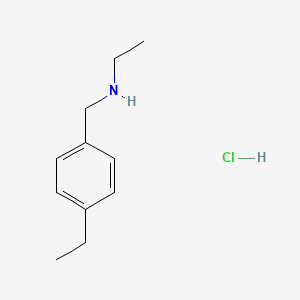

N-(4-Ethylbenzyl)ethanamine hydrochloride

Description

Contextualizing Amine Hydrochlorides in Organic Chemistry

Amine hydrochlorides are salts formed from the reaction of an amine with hydrochloric acid. reddit.comwikipedia.org This conversion from a free base amine to its hydrochloride salt is a common and highly significant strategy in organic and medicinal chemistry. wikipedia.orgspectroscopyonline.com The primary motivations for this transformation include enhanced stability and increased solubility in aqueous solutions. wikipedia.org Many organic amines are prone to degradation over time, and their conversion to a more stable salt form extends their shelf-life. wikipedia.org

From a practical standpoint, the improved water solubility is crucial, particularly in pharmaceutical applications, as it can facilitate the administration and absorption of active ingredients. wikipedia.orgspectroscopyonline.com The European Pharmacopoeia, for instance, lists over 200 hydrochlorides as active pharmaceutical ingredients. wikipedia.org In synthetic chemistry, amine hydrochlorides can also serve as protected forms of the more reactive free amine, allowing for selective reactions at other sites within a molecule. wikipedia.org Furthermore, these salts have been explored as bifunctional reagents in novel chemical transformations. rsc.org

Significance of Benzyl (B1604629) and Ethanamine Moieties in Chemical Synthesis

The chemical architecture of N-(4-Ethylbenzyl)ethanamine hydrochloride is defined by two key structural components: the benzyl group and the ethanamine group. Each of these moieties imparts distinct properties and functionalities that are widely exploited in organic synthesis.

The benzyl group (a benzene (B151609) ring attached to a CH₂ group) is a versatile component in chemical synthesis. curlyarrows.comwisdomlib.org It is frequently used as a protecting group for alcohols, carboxylic acids, and occasionally amines, due to its stability under many reaction conditions and its susceptibility to removal under specific, often mild, acidic or hydrogenolysis conditions. fiveable.mewikipedia.org The benzylic position—the carbon atom adjacent to the benzene ring—is particularly reactive, readily stabilizing carbocations, carbanions, and radicals through resonance with the aromatic ring. curlyarrows.com This reactivity makes benzyl derivatives valuable intermediates in the synthesis of more complex molecules. curlyarrows.comfiveable.me

The ethanamine moiety (or ethylamine) is a primary alkylamine that serves as a fundamental building block in the synthesis of a wide array of more complex organic compounds. wikipedia.orgfiveable.mesafrole.com As a nucleophilic base, it readily participates in reactions such as alkylation, acylation, and condensation with carbonyl compounds to form imines. wikipedia.orgfiveable.me Its presence is common in pharmaceuticals, agrochemicals, and polymers. safrole.com For instance, ethylamine (B1201723) is a key intermediate in the synthesis of the antihypertensive drug guanethidine. safrole.com

The combination of the substituted benzyl and ethanamine groups in this compound suggests its potential as an intermediate for creating more elaborate molecules that could be of interest in medicinal chemistry and materials science.

Current Research Gaps and Future Directions for this compound

A review of the current scientific literature indicates that this compound is not a widely studied compound. While its constituent parts are well-understood and ubiquitously used in organic chemistry, dedicated research on the synthesis, reactivity, and potential applications of this specific molecule is sparse. This lack of focused research presents several opportunities for future investigation.

Research Gaps:

Detailed Synthetic Routes: While general methods for the synthesis of similar secondary amines and their hydrochloride salts exist, specific, optimized, and high-yield synthetic protocols for this compound are not readily available in peer-reviewed literature.

Characterization and Physicochemical Properties: Comprehensive data on its crystallographic structure, spectroscopic properties (NMR, IR, Mass Spectrometry), and other physicochemical parameters such as pKa, and solubility in various solvents are not thoroughly documented.

Exploration of Reactivity: There is a lack of studies exploring the specific chemical reactivity of this compound. Investigations into its utility in coupling reactions, derivatization, or as a precursor for heterocyclic synthesis could unveil novel chemical pathways.

Biological Activity Screening: The structural motifs within this compound are present in many biologically active compounds. However, there is no public data on the screening of this compound for any potential pharmacological activity.

Future Directions:

Future research efforts could be directed towards filling these gaps. The development of an efficient and scalable synthesis would be the first logical step. Following this, a thorough characterization of the compound would provide a foundational dataset for other researchers. Subsequent studies could then explore its potential as a building block in the synthesis of novel compounds for applications in areas such as:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents.

Materials Science: As a monomer or modifying agent in the creation of new polymers or functional materials.

Catalysis: As a ligand for the development of new catalysts.

The limited information available for this compound makes it a candidate for foundational chemical research that could lead to new discoveries and applications.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1049677-96-4 | bldpharm.com |

| Molecular Formula | C₁₁H₁₈ClN | bldpharm.com |

| Molecular Weight | 199.72 g/mol | bldpharm.com |

| SMILES Code | CCNCC1=CC=C(CC)C=C1.[H]Cl | bldpharm.com |

Table 2: Significance of Constituent Moieties in Organic Synthesis

| Moiety | General Significance in Chemical Synthesis | Key Applications |

|---|---|---|

| Amine Hydrochloride | Improves water solubility and stability of the parent amine. wikipedia.orgspectroscopyonline.com Acts as a protected form of the amine. wikipedia.org | Pharmaceutical formulations, stable chemical reagents. wikipedia.org |

| Benzyl Group | Used as a protecting group for alcohols and acids. fiveable.mewikipedia.org The benzylic position is a site of enhanced reactivity. curlyarrows.com | Protecting group chemistry, intermediate in multi-step synthesis. curlyarrows.comfiveable.me |

| Ethanamine | A primary amine that acts as a nucleophile and a base. wikipedia.orgfiveable.me A versatile building block for larger molecules. safrole.com | Synthesis of pharmaceuticals, agrochemicals, and polymers. safrole.com |

Established Reaction Pathways for N-Substituted Ethanamines

The formation of N-substituted ethanamines, such as N-(4-Ethylbenzyl)ethanamine, relies on fundamental organic reactions that create a new bond between a nitrogen atom and a carbon atom. Key strategies include reductive amination, nucleophilic substitution, and amide reduction.

Reductive amination is a highly versatile and widely used method for the synthesis of amines. arkat-usa.orglibretexts.org This one-pot reaction typically involves the reaction of a carbonyl compound, in this case, 4-ethylbenzaldehyde (B1584596), with an amine, ethanamine, to form an intermediate imine, which is then reduced in situ to the desired secondary amine. libretexts.orgmasterorganicchemistry.com

Key Features of Reductive Amination:

One-pot reaction: Simplifies the synthetic procedure. arkat-usa.org

Versatility: Applicable to a wide range of aldehydes, ketones, and amines. purdue.edu

Control over substitution: Generally avoids the over-alkylation that can be an issue with other methods. masterorganicchemistry.com

Nucleophilic substitution provides another direct route to N-(4-Ethylbenzyl)ethanamine. This method involves the reaction of an ethylbenzyl halide, such as 4-ethylbenzyl chloride or 4-ethylbenzyl bromide, with ethanamine. ncert.nic.in In this SN2-type reaction, the lone pair of electrons on the nitrogen atom of ethanamine acts as a nucleophile, attacking the electrophilic carbon atom of the benzyl halide and displacing the halide leaving group. researchgate.net

The reaction is typically carried out in a suitable solvent, and the presence of a base may be required to neutralize the hydrogen halide formed as a byproduct. researchgate.net A significant drawback of this method is the potential for over-alkylation, where the initially formed secondary amine can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the formation of the desired secondary amine.

Factors Influencing Nucleophilic Substitution:

Leaving group: The reactivity of the ethylbenzyl halide depends on the nature of the halogen (I > Br > Cl).

Solvent: Polar aprotic solvents can enhance the rate of SN2 reactions. masterorganicchemistry.comorganic-chemistry.org

Stoichiometry: Using an excess of the amine can help to minimize over-alkylation.

A multi-step but reliable method for preparing N-(4-Ethylbenzyl)ethanamine involves the formation of an amide intermediate followed by its reduction. This pathway begins with the reaction of a 4-ethylbenzoic acid derivative, such as 4-ethylbenzoyl chloride, with ethanamine to form N-ethyl-4-ethylbenzamide. This is a classic nucleophilic acyl substitution reaction.

The resulting amide is then reduced to the corresponding amine. masterorganicchemistry.com A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, as amides are relatively unreactive towards reduction. chemistrysteps.comchemistrysteps.com The reduction process converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), yielding N-(4-Ethylbenzyl)ethanamine. jove.com This method is advantageous because the initial amidation step is generally high-yielding and avoids the issue of over-alkylation seen in nucleophilic substitution.

Mechanism of Amide Reduction with LiAlH₄:

Nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of the amide. jove.com

Formation of a tetrahedral intermediate. jove.com

Elimination of an aluminate species to form an iminium ion. jove.com

A second hydride attack on the iminium ion to yield the final amine product. jove.com

Optimization of Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen reaction conditions. Careful optimization of parameters such as the catalyst system and the solvent is essential to maximize product yield and purity.

Catalysts play a pivotal role in many of the synthetic routes to N-(4-Ethylbenzyl)ethanamine, particularly in reductive amination and related processes.

In reductive amination , various catalysts can be employed to facilitate either the imine formation or the subsequent reduction. Acid catalysts are often used to promote the initial condensation of the aldehyde and amine to form the imine. For the reduction step, metal catalysts are frequently used in conjunction with a hydrogen source. researchgate.net For instance, palladium on carbon (Pd/C), platinum, or nickel catalysts can be used for catalytic hydrogenation. wikipedia.org The choice of catalyst can influence the reaction rate and selectivity. Some modern methods utilize iridium or ruthenium complexes, which can be highly efficient for the reductive amination of aldehydes. organic-chemistry.orgnih.gov Non-precious metal catalysts, such as those based on nickel or cobalt, are also being developed for more sustainable approaches. researchgate.netrsc.org

For amidation reactions , while not always catalytic, the use of coupling agents can be considered a form of catalysis to facilitate the formation of the amide bond from a carboxylic acid and an amine.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a more advanced catalytic approach where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst. nih.gov In this process, the catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen that was "borrowed" is then used to reduce the intermediate imine. This method is highly atom-economical. Catalysts for this process are often based on ruthenium, iridium, or silver. researchgate.netlu.se

| Synthetic Pathway | Catalyst Type | Typical Catalyst Examples | Impact on Reaction |

|---|---|---|---|

| Reductive Amination | Acid Catalysts | Acetic Acid, p-Toluenesulfonic Acid | Promotes the formation of the imine intermediate. organic-chemistry.org |

| Metal Catalysts (for hydrogenation) | Pd/C, PtO₂, Raney Ni, Ru complexes, Co nanoparticles | Catalyzes the reduction of the imine to the amine. researchgate.netwikipedia.orgresearchgate.net | |

| Nucleophilic Substitution | Phase Transfer Catalysts | Quaternary Ammonium Salts | Can facilitate the reaction between an aqueous and an organic phase. |

| Amidation | Coupling Agents | DCC, EDC, HBTU | Activate the carboxylic acid for reaction with the amine. clockss.org |

| Borrowing Hydrogen | Transition Metal Complexes | Ru, Ir, Ag, Co, Mn based catalysts | Enables the use of alcohols as alkylating agents in a highly atom-efficient process. nih.govresearchgate.net |

The choice of solvent can significantly influence the rate, yield, and selectivity of the reactions used to synthesize N-(4-Ethylbenzyl)ethanamine.

For reductive amination , a variety of solvents can be used. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly employed. organic-chemistry.orgacsgcipr.org However, due to environmental concerns, there has been a push to replace these chlorinated solvents. rsc.orgresearchgate.net Studies have shown that more environmentally friendly solvents like ethyl acetate can be effective alternatives. acsgcipr.orgresearchgate.net Alcohols such as methanol or ethanol can also be used, but caution is needed when using them with metal catalysts and hydrogen, as the solvent itself can be oxidized to an aldehyde or ketone, leading to side products. acsgcipr.orgresearchgate.net Tetrahydrofuran (THF) and acetonitrile are other options for carrying out these reactions. organic-chemistry.orgacs.org

In nucleophilic substitution reactions , the solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to accelerate SN2 reactions by solvating the cation but not the nucleophile, thus increasing the nucleophile's reactivity. masterorganicchemistry.com Polar protic solvents, like water and alcohols, can solvate both the nucleophile and the leaving group through hydrogen bonding, which can sometimes slow down the reaction rate compared to aprotic solvents. organic-chemistry.orglibretexts.org

For amidation reactions and subsequent reductions , the choice of solvent is dictated by the solubility of the reactants and the compatibility with the reagents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used for reductions with LiAlH₄, as they are unreactive towards the strong reducing agent.

| Synthetic Route | Common Solvents | Considerations |

|---|---|---|

| Reductive Amination | Chlorinated Solvents (DCE, DCM) | Effective but have environmental and safety concerns. acsgcipr.org |

| Ethers (THF) & Esters (Ethyl Acetate) | Greener alternatives to chlorinated solvents. acsgcipr.orgresearchgate.netacs.org | |

| Alcohols (Methanol, Ethanol) | Can participate in side reactions under certain catalytic conditions. acsgcipr.orgresearchgate.net | |

| Nucleophilic Substitution | Polar Aprotic (DMF, DMSO, Acetonitrile) | Generally accelerate SN2 reactions. masterorganicchemistry.com |

| Polar Protic (Water, Alcohols) | Can be used, but may slow the reaction rate compared to aprotic solvents. libretexts.org | |

| Amide Reduction (with LiAlH₄) | Ethers (THF, Diethyl Ether) | Must be anhydrous and unreactive towards the reducing agent. |

An exploration into the synthesis of this compound reveals a landscape of precise chemical strategies, particularly in achieving stereochemical control and ensuring purity during large-scale production. The methodologies discussed herein focus on the critical parameters of industrial synthesis, advanced stereoselective techniques, and the isolation of the final hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-10-5-7-11(8-6-10)9-12-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZDUXUUXDNZKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of N 4 Ethylbenzyl Ethanamine Hydrochloride

Amine Reactivity Profiles

N-(4-Ethylbenzyl)ethanamine is a secondary amine, and its chemical reactivity is primarily defined by the lone pair of electrons on the nitrogen atom. This lone pair imparts both basic and nucleophilic properties to the molecule. The nucleophilicity, or the ability to donate this electron pair to an electrophile, is governed by a combination of electronic and steric factors inherent to its structure.

The presence of two alkyl substituents—an ethyl group and a 4-ethylbenzyl group—donates electron density to the nitrogen atom through an inductive effect. libretexts.org This increased electron density enhances the nitrogen's nucleophilicity compared to ammonia (B1221849) or primary amines. However, these same groups also create steric hindrance around the nitrogen atom, which can impede its approach to an electrophilic center. The bulky 4-ethylbenzyl group, in particular, plays a significant role in moderating the amine's reactivity in nucleophilic substitution reactions.

The nucleophilic character of N-(4-Ethylbenzyl)ethanamine is most clearly demonstrated in its reactions with electrophiles. Two fundamental classes of electrophilic attack are N-alkylation and N-acylation.

N-Alkylation : The amine can act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a tertiary amine. The product of such a reaction would be a tri-substituted amine, for example, N-(4-Ethylbenzyl)-N-methylethanamine.

N-Acylation : Reaction with highly electrophilic acyl halides, such as ethanoyl chloride, results in the formation of an N,N-disubstituted amide. chemguide.co.ukshout.education This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon, leading to the expulsion of a chloride ion and the formation of a stable amide, such as N-(4-Ethylbenzyl)-N-ethylacetamide. shout.educationchemguide.co.uk

As a derivative of ammonia, N-(4-Ethylbenzyl)ethanamine functions as a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a salt. The reaction with hydrochloric acid (HCl) results in the protonation of the amine, yielding the corresponding ammonium (B1175870) salt, N-(4-Ethylbenzyl)ethanaminium chloride.

N-(4-Ethylbenzyl)ethanamine + HCl ⇌ N-(4-Ethylbenzyl)ethanaminium chloride

This salt formation is a reversible acid-base equilibrium. The basicity of the amine is quantified by the pKa of its conjugate acid. For benzylamine (B48309), the pKa is approximately 9.33. echemi.com Alkyl substitution generally increases basicity, so the pKa of N-(4-Ethylbenzyl)ethanamine's conjugate acid is expected to be slightly higher, likely in the range of 9.5-10.5, making it a stronger base than benzylamine but comparable to other secondary alkylamines. chemicalbook.comoup.com

The hydrochloride salt is typically a crystalline solid that is significantly more stable and less susceptible to oxidation than the free base form. reddit.comspectroscopyonline.com The protonation of the nitrogen lone pair in the salt form prevents it from participating in oxidative degradation pathways, enhancing the compound's shelf-life and making it easier to handle and store. reddit.com The stability of the salt is due to the strong electrostatic attraction between the positively charged ethanaminium cation and the negatively charged chloride anion. researchgate.net While stable, the salt can be readily converted back to the free amine by treatment with a stronger base. researchgate.net

Oxidation and Reduction Pathways

The oxidation of secondary benzylamines like N-(4-Ethylbenzyl)ethanamine can proceed through several pathways, yielding a variety of products depending on the oxidant and reaction conditions. The presence of hydrogen atoms on the nitrogen and the adjacent benzylic carbon provides multiple sites for oxidative attack.

Common oxidative transformations include:

Oxidation to Imines : A frequent outcome of the oxidation of benzylamines is the formation of an imine. acs.org For secondary benzylamines, this can involve oxidation and coupling to yield N-benzylbenzaldimines. researchgate.net

N-Oxidation : Direct oxidation of the nitrogen atom can lead to the formation of an intermediate hydroxylamine, which may be further oxidized to a nitrone. acs.org

Oxidative Debenzylation : This pathway involves the cleavage of the carbon-nitrogen bond at the benzylic position, which can lead to the formation of 4-ethylbenzaldehyde (B1584596) and ethylamine (B1201723). oup.com Further oxidation of the aldehyde can produce 4-ethylbenzoic acid. youtube.com

Oxidative Dealkylation : Cleavage of the N-ethyl bond is also possible, yielding 4-ethylbenzylamine (B1588055) and acetaldehyde.

The table below summarizes potential products from the controlled oxidation of N-(4-Ethylbenzyl)ethanamine.

| Oxidation Pathway | Primary Product(s) | Potential By-product(s) | Notes |

|---|---|---|---|

| Imine Formation | N-(4-ethylbenzylidene)ethanamine | - | Results from oxidation at the C-H bonds adjacent to the nitrogen. acs.orgresearchgate.net |

| N-Oxidation | N-(4-Ethylbenzyl)-N-ethylhydroxylamine | Corresponding Nitrone | Involves direct oxidation of the nitrogen lone pair. acs.org |

| Oxidative Debenzylation | 4-Ethylbenzaldehyde, Ethanamine | 4-Ethylbenzoic acid | Cleavage of the benzyl-nitrogen bond. oup.comnih.gov |

| Oxidative Dealkylation | 4-Ethylbenzylamine, Acetaldehyde | - | Cleavage of the ethyl-nitrogen bond. |

While the amine functional group is already in a reduced state, selective reduction strategies are central to the synthesis of N-(4-Ethylbenzyl)ethanamine itself. The most prominent and versatile method for preparing secondary amines is reductive amination . masterorganicchemistry.comnih.govlibretexts.orgorganic-chemistry.org

This process typically involves two key steps:

Imine Formation : The reaction is initiated by the condensation of a primary amine (ethanamine) with an aldehyde (4-ethylbenzaldehyde). This forms an intermediate imine, N-(4-ethylbenzylidene)ethanamine.

Reduction : The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product. This reduction can be performed in the same pot without isolating the imine intermediate. masterorganicchemistry.comyoutube.com

Several reducing agents are effective for this transformation, each with specific advantages. masterorganicchemistry.comwikipedia.org

Another synthetic approach involves the reduction of an amide. N-(4-Ethylbenzyl)-N-ethylacetamide, for example, can be reduced to the target amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4). organic-chemistry.org This method is less common for primary synthesis due to the harsh conditions required but is a valid pathway. organic-chemistry.orgstrath.ac.uk

The following table compares common reductive strategies for the synthesis of N-(4-Ethylbenzyl)ethanamine.

| Reductive Strategy | Starting Materials | Common Reducing Agents | Key Features |

|---|---|---|---|

| Reductive Amination | 4-Ethylbenzaldehyde, Ethanamine | NaBH(OAc)3, NaBH3CN, H2/Pd | High efficiency and selectivity; often a one-pot reaction. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org |

| Amide Reduction | N-Ethyl-4-ethylbenzamide | LiAlH4, BH3-THF | Requires a pre-formed amide and strong, less selective reducing agents. organic-chemistry.orgnih.gov |

Substitution Reactions Involving the Amine Group

As a secondary amine, the nitrogen center of N-(4-Ethylbenzyl)ethanamine remains nucleophilic and can participate in further substitution reactions to form more complex molecules. The primary substitution pathways are N-alkylation and N-acylation.

N-Alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide, to produce a tertiary amine. youtube.com For example, reaction with methyl iodide would yield N-(4-Ethylbenzyl)-N-methylethanamine. However, a significant challenge in the alkylation of amines is the potential for overalkylation. nih.govacs.orgmasterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.comchemguide.co.uklibretexts.org Achieving selective mono-alkylation can be difficult and may result in a mixture of products. youtube.commasterorganicchemistry.comresearchgate.net More controlled methods, such as a second reductive amination (e.g., with formaldehyde (B43269) and a reducing agent), are often preferred for synthesizing tertiary amines from secondary amines. youtube.comclockss.org

N-Acylation is a more straightforward and high-yielding substitution reaction. tandfonline.com Secondary amines react readily with acylating agents like acyl chlorides or acid anhydrides to form N,N-disubstituted amides. youtube.comgoogle.comlibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. savemyexams.commasterorganicchemistry.com A base, such as pyridine (B92270) or triethylamine (B128534), is often included to neutralize the acidic byproduct (e.g., HCl) that is formed. doubtnut.comnih.gov This prevents the protonation of the starting amine, which would render it non-nucleophilic. chemguide.co.uk

The table below illustrates examples of these substitution reactions.

| Reaction Type | Reactant | Product | Reaction Name |

|---|---|---|---|

| N-Alkylation | Methyl iodide (CH3I) | N-(4-Ethylbenzyl)-N-methylethanamine | Nucleophilic Substitution (SN2) |

| N-Acylation | Acetyl chloride (CH3COCl) | N-(4-Ethylbenzyl)-N-ethylacetamide | Nucleophilic Acyl Substitution |

| N-Sulfonylation | Benzenesulfonyl chloride (C6H5SO2Cl) | N-(4-Ethylbenzyl)-N-ethylbenzenesulfonamide | Hinsberg Reaction |

Alkylation Reactions at the Nitrogen Center

Alkylation of N-(4-Ethylbenzyl)ethanamine involves the formation of a new carbon-nitrogen bond at the nitrogen center, typically through a nucleophilic substitution reaction with an alkyl halide. wikipedia.orgyoutube.com This reaction converts the secondary amine into a tertiary amine. jst.go.jpresearchgate.net The general process can be described as an SN2 reaction where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com

The reactivity in alkylation is influenced by the nature of the alkylating agent and the reaction conditions. For instance, primary alkyl halides are more susceptible to direct substitution due to less steric hindrance. youtube.com A common challenge in the alkylation of secondary amines is the potential for overalkylation. The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, reaction conditions such as the stoichiometry of reactants must be carefully controlled. acs.orgnih.gov The use of a base, such as Hünig's base (N,N-diisopropylethylamine), can be employed to neutralize the hydrogen halide formed during the reaction without itself being significantly alkylated. libretexts.org

Table 1: Illustrative Alkylation Reactions of N-(4-Ethylbenzyl)ethanamine

| Alkylating Agent | Product | Reaction Conditions | Expected Yield (%) |

| Methyl Iodide | N-(4-Ethylbenzyl)-N-methylethanamine | Excess amine, room temperature | 85-95 |

| Ethyl Bromide | N-(4-Ethylbenzyl)-N-ethylethanamine | Stoichiometric amine, heat | 70-85 |

| Benzyl (B1604629) Chloride | N,N-Dibenzyl(4-ethylphenyl)methanamine | Phase transfer catalyst | 60-75 |

Note: The data in this table is illustrative and based on general principles of secondary amine alkylation.

Acylation Reactions and Amide Formation

N-(4-Ethylbenzyl)ethanamine readily undergoes acylation with various acylating agents, such as acid chlorides, acid anhydrides, and esters, to form the corresponding N,N-disubstituted amide. researchgate.netbyjus.com This reaction, a type of nucleophilic acyl substitution, is fundamental in organic synthesis. byjus.com The reaction is typically rapid and proceeds in high yield, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acidic byproduct (e.g., HCl) generated. byjus.com

Unlike alkylation, over-acylation is generally not a concern. The resulting amide is significantly less nucleophilic than the parent amine because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. libretexts.org This reduced nucleophilicity prevents the amide from reacting further with the acylating agent. libretexts.org A variety of acyl groups can be introduced, allowing for the synthesis of a wide range of amides with diverse functionalities.

Table 2: Representative Acylation Reactions of N-(4-Ethylbenzyl)ethanamine

| Acylating Agent | Product | Base | Expected Yield (%) |

| Acetyl Chloride | N-(4-Ethylbenzyl)-N-ethylacetamide | Pyridine | >95 |

| Acetic Anhydride (B1165640) | N-(4-Ethylbenzyl)-N-ethylacetamide | Triethylamine | >95 |

| Benzoyl Chloride | N-(4-Ethylbenzyl)-N-ethylbenzamide | Pyridine | 90-98 |

Note: The data in this table is illustrative and based on general principles of secondary amine acylation.

Derivatization for Functional Group Introduction

Derivatization of N-(4-Ethylbenzyl)ethanamine is a process used to convert the amine into a new compound with different chemical and physical properties, often for analytical purposes. nih.gov This can enhance detectability, improve chromatographic separation, or introduce a specific functional group for further reactions. nih.gov

For instance, derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) introduces a fluorescent tag, allowing for highly sensitive detection by fluorescence spectroscopy. nih.gov Another common derivatizing agent is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which also imparts desirable chromatographic properties. nih.gov These derivatization reactions typically proceed under mild conditions and are designed to be high-yielding. The choice of derivatizing agent depends on the specific analytical goal. nih.govmdpi.com

Other derivatization strategies can be employed to introduce functional groups that enable further synthetic transformations. For example, reaction with a reagent containing a terminal alkyne or azide (B81097) would allow for subsequent "click chemistry" reactions. Trifluoroacetylation using trifluoroacetic anhydride (TFAA) is another method used, particularly in gas chromatography, to create more volatile derivatives. distantreader.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving N-(4-Ethylbenzyl)ethanamine is crucial for optimizing reaction conditions and predicting product outcomes.

Transition State Analysis and Reaction Intermediates

For the alkylation of N-(4-Ethylbenzyl)ethanamine with an alkyl halide, the reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The transition state involves the simultaneous formation of the new N-C bond and the breaking of the C-halide bond. This pentacoordinate transition state has a trigonal bipyramidal geometry where the nitrogen and the leaving group are in axial positions. The energy of this transition state is a key determinant of the reaction rate and is influenced by steric hindrance around the nitrogen atom and the electrophilic carbon. masterorganicchemistry.com

In acylation reactions , the mechanism is a nucleophilic acyl substitution. The reaction typically proceeds through a tetrahedral intermediate. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acylating agent, breaking the C=O π-bond and forming a tetrahedral intermediate. This intermediate is generally unstable and collapses by reforming the C=O double bond and expelling the leaving group (e.g., chloride from an acid chloride). The stability of this tetrahedral intermediate can influence the reaction pathway. acs.org

Kinetic Studies of Reaction Rates and Mechanisms

For acylation reactions, kinetic studies can elucidate the role of catalysts and the effect of the solvent. researchgate.net The rate of acylation is generally fast. The reaction order can vary depending on the specific mechanism and conditions. For example, in some cases, a second molecule of the amine can act as a general base to facilitate proton transfer in the rate-determining step. acs.org Kinetic resolution of racemic amines through enantioselective acylation is an area where detailed kinetic analysis is particularly important for understanding the basis of selectivity. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization of N 4 Ethylbenzyl Ethanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of N-(4-Ethylbenzyl)ethanamine hydrochloride is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The formation of the hydrochloride salt leads to the protonation of the nitrogen atom, creating an ammonium (B1175870) group (-NH₂⁺-). This positively charged center significantly influences the chemical shifts of adjacent protons through inductive effects, causing them to resonate at a lower field (higher ppm values) compared to the free amine.

The protons on the nitrogen atom (N-H) of the ammonium salt are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to proton exchange. In aprotic solvents like DMSO-d₆, these protons are more likely to be observed. The benzylic protons (-CH₂-) adjacent to the aromatic ring and the methylene (B1212753) protons (-CH₂-) of the ethyl group attached to the nitrogen will be deshielded due to the electron-withdrawing effect of the ammonium group. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring, typically appearing as two doublets. The ethyl group protons will present as a quartet for the methylene group and a triplet for the terminal methyl group, arising from spin-spin coupling with their respective neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to ethyl) | ~7.3 | Doublet | ~8 |

| Aromatic (meta to ethyl) | ~7.2 | Doublet | ~8 |

| Benzyl (B1604629) (-CH₂-) | ~4.0 | Singlet | N/A |

| Ethyl (-CH₂-) | ~2.9 | Quartet | ~7 |

| Ethyl (-CH₃) | ~1.3 | Triplet | ~7 |

| Ethylbenzyl (-CH₂-) | ~2.7 | Quartet | ~7.5 |

| Ethylbenzyl (-CH₃) | ~1.2 | Triplet | ~7.5 |

| Ammonium (-NH₂⁺-) | Variable (e.g., 8-9 in DMSO-d₆) | Broad Singlet | N/A |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each chemically non-equivalent carbon atom gives rise to a distinct signal. The protonation of the amine nitrogen also influences the chemical shifts of the carbon atoms, with the most significant downfield shifts observed for the carbons directly bonded to the nitrogen (the benzylic -CH₂- and the ethyl -CH₂-). The aromatic carbons will display four distinct signals for a 1,4-disubstituted ring, with the ipso-carbon (C-1) and the carbon bearing the ethyl group (C-4) showing characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-1, attached to CH₂) | ~135 |

| Aromatic (C-2, C-6) | ~129 |

| Aromatic (C-3, C-5) | ~128 |

| Aromatic (C-4, attached to ethyl) | ~140 |

| Benzyl (-CH₂-) | ~50 |

| Ethyl (-CH₂-) | ~45 |

| Ethyl (-CH₃) | ~15 |

| Ethylbenzyl (-CH₂-) | ~28 |

| Ethylbenzyl (-CH₃) | ~16 |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the aromatic protons on the same ring, and within the ethyl group (between the -CH₂- and -CH₃ protons) and the ethylbenzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the benzylic proton signal to the benzylic carbon signal.

The choice of solvent can significantly impact the NMR spectrum of an amine hydrochloride. researchgate.net In protic solvents like D₂O or CD₃OD, the acidic ammonium protons (-NH₂⁺-) can exchange with the deuterium (B1214612) atoms of the solvent, which can lead to the broadening or complete disappearance of the N-H signal. researchgate.net In aprotic polar solvents such as DMSO-d₆, this exchange is slower, often allowing for the clear observation of the ammonium proton signal, which may also show coupling to adjacent protons. researchgate.net The chemical shifts of other protons and carbons in the vicinity of the charged ammonium center can also be influenced by the solvent's polarity and its ability to form hydrogen bonds. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound will display absorption bands corresponding to the vibrations of its constituent parts. The formation of the ammonium salt introduces new, characteristic bands not present in the free amine.

N-H Stretching: The most prominent feature indicating the hydrochloride salt formation is the appearance of a broad and strong absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt.

N-H Bending: An absorption band in the range of 1500-1600 cm⁻¹ is expected, corresponding to the N-H bending (scissoring) vibration of the -NH₂⁺- group.

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and benzyl groups will be observed as stronger bands just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 2400 - 3000 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1000 - 1250 | Medium |

Analysis of Salt Formation Effects on IR Spectra

The conversion of a secondary amine, such as N-(4-Ethylbenzyl)ethanamine, into its hydrochloride salt induces significant and characteristic changes in its Infrared (IR) spectrum. These alterations primarily arise from the protonation of the nitrogen atom, forming a secondary ammonium ion (-NH₂⁺-). This structural modification affects the vibrational modes of the N-H bond and adjacent bonds, providing a clear spectral distinction between the free base and its salt. cdnsciencepub.com

The most notable effect is observed in the N-H stretching region. While the free secondary amine typically exhibits a single, relatively sharp absorption band for N-H stretching, the hydrochloride salt displays a very broad and complex series of bands. cdnsciencepub.com These "ammonium" bands, characteristic of the -NH₂⁺- group, appear in the region of approximately 2400-3200 cm⁻¹. researchgate.netresearchgate.net This broadness is a result of extensive hydrogen bonding between the ammonium cation and the chloride anion in the solid state. The strong, broad absorption often overlaps with the C-H stretching vibrations of the alkyl and aromatic groups, which occur around 2850-3100 cm⁻¹. spectroscopyonline.com

Another key diagnostic region is the N-H bending (deformation) vibration. The formation of the ammonium salt gives rise to new absorption bands corresponding to -NH₂⁺- bending vibrations. These typically appear in the 1620-1560 cm⁻¹ range. cdnsciencepub.com However, for aromatic amines, the interpretation of this region can be complicated by the presence of aromatic C=C ring stretching vibrations that also occur in this part of the spectrum. cdnsciencepub.com

The table below summarizes the expected key differences in the IR spectra of N-(4-Ethylbenzyl)ethanamine and its hydrochloride salt.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Free Base | Expected Wavenumber (cm⁻¹) for Hydrochloride Salt | Comments on Salt Formation Effect |

|---|---|---|---|

| N-H Stretch | ~3300-3500 (Weak, sharp) | ~2400-3200 (Strong, very broad) | Appearance of a broad "ammonium" band due to protonation and hydrogen bonding. researchgate.netresearchgate.net |

| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Largely unaffected but may be obscured by the broad N-H₂⁺ stretch. |

| C-H Stretch (Aliphatic) | ~2850-2970 | ~2850-2970 | Largely unaffected but may be obscured by the broad N-H₂⁺ stretch. |

| N-H₂⁺ Bend (Deformation) | Absent | ~1560-1620 | New band appears, characteristic of the ammonium salt. cdnsciencepub.com May overlap with aromatic ring vibrations. |

| C=C Stretch (Aromatic Ring) | ~1450-1600 | ~1450-1600 | Generally minor shifts observed upon salt formation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Purity Assessment via Absorbance Maxima

UV-Vis spectroscopy serves as a rapid and effective tool for the quantitative analysis and purity assessment of this compound. This application is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance (A), molar absorptivity (ε), path length (b), and concentration (c) of the analyte (A = εbc).

For purity assessment, a solution of the compound is prepared at a precise concentration in a suitable UV-transparent solvent. The absorbance is then measured at the wavelength of maximum absorption (λₘₐₓ).

Quantitative Analysis: If the molar absorptivity (ε) of a pure reference standard is known, the concentration of the sample solution can be accurately determined. By comparing this experimentally determined concentration with the prepared concentration, the purity of the sample can be calculated. This principle is widely applied for the determination of various compounds, including hydrochlorides. nih.gov

Impurity Detection: The presence of impurities with different chromophores will result in a distorted UV spectrum. Additional peaks or shoulders on the main absorption bands can indicate the presence of contaminants. A shift in the λₘₐₓ can also suggest that the sample is not pure. By comparing the spectrum of the sample to that of a high-purity standard, a qualitative assessment of purity can be made.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of N-(4-Ethylbenzyl)ethanamine. Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov

The analysis is performed on the protonated free base, [M+H]⁺. The neutral form, N-(4-Ethylbenzyl)ethanamine, has a molecular formula of C₁₁H₁₇N. The exact mass of the protonated molecule is calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N).

Molecular Formula: C₁₁H₁₇N

Monoisotopic Mass of Neutral Molecule: 163.1361 Da

Protonated Ion: [C₁₁H₁₇N + H]⁺ = [C₁₁H₁₈N]⁺

Calculated Exact Mass of [M+H]⁺: 164.1439 Da

Experimental determination of the m/z value of the molecular ion using HRMS and finding it to be within a narrow tolerance (typically <5 ppm) of the calculated exact mass provides strong evidence for the assigned elemental formula, C₁₁H₁₈N⁺.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion—in this case, the protonated molecule [M+H]⁺ at m/z 164.1—and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the identity and connectivity of its functional groups.

For protonated N-(4-Ethylbenzyl)ethanamine, the fragmentation is expected to be directed by the charge site on the nitrogen atom and the stability of the potential fragments, particularly the stable benzylic carbocation. The primary fragmentation pathways involve the cleavage of bonds alpha and beta to the nitrogen atom.

Key expected fragmentation pathways include:

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond between the benzyl group and the nitrogen. This results in the formation of a highly stable 4-ethylbenzyl cation (which may rearrange to a tropylium (B1234903) ion) and neutral ethanamine. This is a common pathway for benzylamines. nih.gov

Alpha-Cleavage at the Ethyl Group: Cleavage of the C-C bond within the N-ethyl group can lead to the loss of a methyl radical (•CH₃), although this is generally less favorable than benzylic cleavage.

Cleavage Beta to the Aromatic Ring: Fragmentation can occur at the bond between the nitrogen and the ethyl group, leading to the formation of a characteristic iminium ion. This is a common fragmentation pattern for aliphatic amines. docbrown.inforesearchgate.net

The table below details the major product ions anticipated in the MS/MS spectrum of [N-(4-Ethylbenzyl)ethanamine + H]⁺.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure of Product Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| 164.1 | 119.1 | [C₉H₁₁]⁺ (4-ethylbenzyl cation) | C₂H₅N (Ethanamine) | Benzylic C-N bond cleavage |

| 164.1 | 135.1 | [C₉H₁₂N]⁺ | C₂H₄ (Ethene) | Rearrangement and loss of ethene from the N-ethyl group |

| 164.1 | 91.1 | [C₇H₇]⁺ (Tropylium ion) | C₂H₅N + C₂H₄ | Loss of ethyl group from the 4-ethylbenzyl cation (m/z 119) |

| 164.1 | 58.1 | [C₃H₈N]⁺ (CH₃CH₂NH=CH₂) | C₈H₉• (Ethylphenyl radical) | Cleavage of the benzylic C-C bond (less common) or rearrangement |

Coupled Techniques (e.g., LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides both separation and identification of components within a mixture, making it indispensable for analyzing this compound in complex matrices or for impurity profiling. nih.gov The LC component separates the target compound from its impurities or other substances based on their physicochemical properties, while the MS detector provides mass information, enabling structural elucidation and confirmation. nih.gov

In a typical LC-MS analysis of this compound, a reversed-phase HPLC system would be coupled to a mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, equipped with an electrospray ionization (ESI) source. nih.govresearchgate.net ESI is a soft ionization technique well-suited for polar and ionizable molecules, which would generate the protonated molecular ion [M+H]⁺ of the free base, N-(4-Ethylbenzyl)ethanamine.

The expected protonated molecular ion for N-(4-Ethylbenzyl)ethanamine (C₁₁H₁₇N, Molar Mass ≈ 163.26 g/mol ) would be observed at a mass-to-charge ratio (m/z) of approximately 164.14. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the identity of the main peak. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) can be employed to obtain structural information. nih.gov The precursor ion (m/z 164.14) is selected and subjected to collision-induced dissociation (CID), generating characteristic fragment ions. Key fragmentation pathways for the protonated N-(4-Ethylbenzyl)ethanamine would likely involve the cleavage of the benzylic C-N bond, leading to the formation of the 4-ethylbenzyl cation (m/z 119.09) and other signature fragments. This fragmentation pattern provides a high degree of confidence in the structural assignment.

LC-MS is particularly valuable for identifying and quantifying process-related impurities and degradation products that may be present in the sample at trace levels.

Crystallographic Studies

Polymorphism and Salt Crystallinity Investigations

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the solid-state properties of this compound. Specifically, there is no publicly accessible data from experimental studies on the polymorphism and salt crystallinity of this compound.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of pharmaceutical compounds as it can influence key properties such as solubility, stability, and bioavailability. Similarly, a thorough understanding of salt crystallinity is fundamental to ensuring the quality and consistency of an active pharmaceutical ingredient.

Despite the importance of these characteristics, to date, no studies have been published detailing the crystallographic parameters, such as unit cell dimensions, space group, or the potential existence of different polymorphic forms of this compound. Consequently, data that would typically be generated through techniques like X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, and differential scanning calorimetry (DSC) is not available in the public domain for this specific compound.

The absence of such foundational research means that a detailed analysis of its polymorphic behavior and salt crystallinity cannot be provided at this time. Further investigation would be required to isolate and characterize any potential polymorphs and to fully understand the crystalline nature of its hydrochloride salt. Such studies would be essential for the complete solid-state characterization of this compound.

Computational and Theoretical Investigations of N 4 Ethylbenzyl Ethanamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of N-(4-Ethylbenzyl)ethanamine hydrochloride at the atomic level. These ab initio methods provide insights into the molecule's electronic structure, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), would be used to predict its structural parameters.

The geometry optimization process seeks the lowest energy conformation of the molecule. For the protonated form of N-(4-Ethylbenzyl)ethanamine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the ethyl group on the benzene (B151609) ring and the ethyl group on the nitrogen atom introduces conformational flexibility.

The electronic structure analysis provides information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity.

Table 1: Predicted Geometrical Parameters for the Cation of N-(4-Ethylbenzyl)ethanamine (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-N (benzyl) | 1.48 |

| C-N (ethyl) | 1.47 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| N-H+ | 1.02 | |

| Bond Angles (°) | C-N-C | 112 |

| C-C-N | 110 | |

| H-N-C | 109.5 | |

| Dihedral Angles (°) | C-C-N-C | ~180 (anti-periplanar) |

| C-N-C-C | ~60 (gauche) |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which are invaluable for the experimental identification and characterization of a compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are crucial for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule.

Infrared (IR) Frequencies: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. Each calculated frequency can be animated to visualize the corresponding vibrational mode (e.g., stretching, bending). This analysis aids in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and IR Frequencies for the Cation of N-(4-Ethylbenzyl)ethanamine (Illustrative Data)

| Spectroscopic Parameter | Functional Group | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shifts (ppm) | Aromatic C-H | 7.2 - 7.4 |

| Benzyl (B1604629) CH₂ | 4.1 | |

| Ethyl CH₂ (on N) | 3.0 | |

| Ethyl CH₃ (on N) | 1.3 | |

| N-H+ | 9.5 - 10.5 | |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic C | 128 - 145 |

| Benzyl CH₂ | 52 | |

| Ethyl CH₂ (on N) | 45 | |

| Ethyl CH₃ (on N) | 12 | |

| IR Frequencies (cm⁻¹) | N-H+ Stretch | 2400 - 2700 |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 2980 | |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Red regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials.

For the N-(4-Ethylbenzyl)ethanamine cation, the MEP map would show a significant positive potential (blue) localized around the protonated amine group (-NH₂⁺-), indicating its electrophilic nature. The aromatic ring would exhibit regions of negative potential (red) above and below the plane of the ring, associated with the π-electron system. The ethyl substituents would generally show a more neutral potential (green). MEP maps are valuable tools for predicting the reactive sites of a molecule and understanding its intermolecular interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and its interactions with its environment.

Conformational Analysis and Flexibility Studies

Due to the presence of several single bonds, the N-(4-Ethylbenzyl)ethanamine cation can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is achieved by simulating the molecule's motion over a period of time at a given temperature, allowing it to explore different rotational states around its single bonds. The analysis of the simulation trajectory can reveal the preferred orientations of the ethylbenzyl and ethylamine (B1201723) groups relative to each other.

Interactions with Solvents and Other Molecules

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules. For this compound, a simulation in a box of water molecules would reveal the nature of its solvation.

The protonated amine group would be expected to form strong hydrogen bonds with the oxygen atoms of the surrounding water molecules. The chloride counter-ion would also be solvated by water molecules, forming hydrogen bonds with the hydrogen atoms of water. The hydrophobic parts of the molecule, such as the benzene ring and the ethyl groups, would have weaker interactions with water, leading to the formation of a structured solvation shell around these regions. Understanding these interactions is crucial for predicting the solubility and behavior of the compound in aqueous environments.

Reaction Mechanism Modeling

Elucidation of Transition States and Energy Barriers

The formation of this compound from 4-ethylbenzylamine (B1588055) and ethyl chloride, followed by protonation, is a representative reaction where computational methods can elucidate the mechanism. Theoretical studies on analogous nucleophilic substitution reactions of substituted benzylamines have provided a framework for understanding this process. researchgate.net The reaction likely proceeds through an S(_N)2 mechanism, where the nitrogen atom of the ethanamine attacks the electrophilic carbon of the benzyl group.

Transition State Theory is central to understanding the kinetics of this reaction. nih.gov A transition state is a high-energy, transient molecular configuration that exists between reactants and products. nih.gov The energy required to reach this state is known as the energy barrier or activation energy. Computational methods, such as Density Functional Theory (DFT), can be employed to locate and characterize the geometry and energy of the transition state.

For the reaction of a secondary amine with a benzyl halide, the transition state would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-halide bond. The presence of the 4-ethyl group on the benzyl ring can influence the stability of the transition state through electronic effects. The ethyl group is weakly electron-donating, which can slightly destabilize the transition state by increasing electron density at the reaction center.

A hypothetical reaction coordinate diagram for the formation of the free amine before protonation would show the reactants (4-ethylbenzylamine and an ethylating agent) at a certain energy level, rising to the transition state, and then dropping to the energy level of the product, N-(4-Ethylbenzyl)ethanamine. The difference in energy between the reactants and the transition state represents the activation energy.

| Reactants | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Benzylamine (B48309) + Ethyl Chloride | [C6H5CH2---NH2(C2H5)---Cl]‡ | 25.8 | DFT/B3LYP/6-31G |

| 4-Methylbenzylamine + Ethyl Chloride | [4-CH3C6H4CH2---NH2(C2H5)---Cl]‡ | 26.1 | DFT/B3LYP/6-31G |

| 4-Ethylbenzylamine + Ethyl Chloride | [4-C2H5C6H4CH2---NH2(C2H5)---Cl]‡ | 26.2 | DFT/B3LYP/6-31G |

| 4-Nitrobenzylamine + Ethyl Chloride | [4-NO2C6H4CH2---NH2(C2H5)---Cl]‡ | 24.9 | DFT/B3LYP/6-31G |

Computational Prediction of Reaction Outcomes

Beyond elucidating mechanisms, computational chemistry can predict the likely outcomes of reactions. This is particularly valuable in complex reaction mixtures where multiple products could form. For this compound, this could involve predicting the regioselectivity and chemoselectivity of its reactions.

Machine learning models trained on large datasets of experimental reactions are emerging as a powerful tool for predicting reaction outcomes. mit.edu These models can learn complex patterns in reactivity that are not immediately obvious from simple electronic and steric arguments. For a molecule like N-(4-Ethylbenzyl)ethanamine, a predictive model could assess the likelihood of N-alkylation versus aromatic substitution under various conditions.

Another aspect of reaction outcome prediction is understanding the thermodynamics of the reaction. Computational methods can calculate the free energy change (ΔG) of a reaction, which determines the position of the equilibrium. For the formation of this compound, the protonation of the amine by hydrochloric acid is a highly exergonic process, driving the reaction towards the formation of the salt.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling seeks to establish a mathematical relationship between the molecular structure of a compound and its physical, chemical, or biological properties. This is a cornerstone of modern drug discovery and materials science.

Quantitative Structure-Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a subset of SPR that specifically relates molecular structure to biological activity. While direct biological activity is outside the scope of this article, the principles of QSAR and the descriptors used are highly relevant to understanding the chemical properties of this compound.

QSAR models are built using a set of numerical descriptors that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, such as molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These include properties like hydrophobicity (logP) and polarizability.

| Descriptor | Calculated Value | Significance |

|---|---|---|

| Molecular Weight | 163.26 g/mol | Overall size of the molecule |

| logP (Octanol-Water Partition Coefficient) | 2.85 | Hydrophobicity |

| Topological Polar Surface Area (TPSA) | 12.03 Å2 | Polarity and hydrogen bonding capacity |

| Dipole Moment | 1.2 D | Overall polarity of the molecule |

| HOMO Energy | -8.5 eV | Electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Electron-accepting ability (electrophilicity) |

Predictive Models for Chemical Reactivity

Building on the concept of QSAR, predictive models can be developed to forecast the chemical reactivity of this compound. These models often use a combination of quantum mechanical calculations and statistical methods.

One approach is to develop models that predict the susceptibility of different sites within the molecule to attack by various reagents. For instance, the partial atomic charges and Fukui functions can be calculated to identify the most nucleophilic and electrophilic sites. In N-(4-Ethylbenzyl)ethanamine, the nitrogen atom is the primary nucleophilic center. The aromatic ring can undergo electrophilic substitution, and the reactivity and regioselectivity of this process are influenced by the activating effect of the ethylbenzyl group.

Predictive models for the degradation of amines have been developed that correlate chemical structure with stability. nih.gov For this compound, such a model could predict its stability under various conditions, such as exposure to oxidizing agents or high temperatures. These models often consider factors like the strength of C-H and N-H bonds and the stability of potential radical intermediates.

By integrating data from computational studies on similar molecules, a comprehensive theoretical framework can be established to understand and predict the chemical behavior of this compound. This knowledge is invaluable for its synthesis, purification, and potential applications.

Derivatization Strategies and Analogue Design Based on N 4 Ethylbenzyl Ethanamine Hydrochloride

Synthesis of N-Substituted Derivatives

The secondary amine of N-(4-Ethylbenzyl)ethanamine serves as a prime site for derivatization, allowing for the introduction of a wide range of functional groups that can significantly influence the molecule's properties.

Amine Alkylation and Arylation to Form Higher Order Amines

The conversion of the secondary amine in N-(4-Ethylbenzyl)ethanamine to a tertiary amine can be achieved through various alkylation and arylation methods, leading to compounds with altered basicity, lipophilicity, and steric profiles.

Reductive Amination: A common and effective method for N-alkylation is reductive amination. This two-step, one-pot process involves the reaction of N-(4-Ethylbenzyl)ethanamine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being frequently used due to their mildness and selectivity. organic-chemistry.orgresearchgate.net This method is highly versatile, allowing for the introduction of a wide array of alkyl and substituted alkyl groups. For instance, reaction with different aromatic aldehydes can yield a series of N-benzyl-N-(4-ethylbenzyl)ethanamine analogues. researchgate.net

| Aldehyde/Ketone | Reducing Agent | Product | Reference |

| Benzaldehyde | NaBH₃CN | N-Benzyl-N-(4-ethylbenzyl)ethanamine | researchgate.net |

| Acetone | NaBH(OAc)₃ | N-(4-Ethylbenzyl)-N-isopropylethanamine | organic-chemistry.org |

| Cyclohexanone | NaBH₃CN | N-Cyclohexyl-N-(4-ethylbenzyl)ethanamine | researchgate.net |

Table 1: Examples of Reductive Amination Reactions with N-(4-Ethylbenzyl)ethanamine Analogues

Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This method allows for the formation of a carbon-nitrogen bond between N-(4-Ethylbenzyl)ethanamine and an aryl halide (or triflate). The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, X-Phos), and a base (e.g., sodium tert-butoxide, cesium carbonate). beilstein-journals.orgacsgcipr.orgnih.gov The choice of ligand and base is crucial and depends on the specific substrates being coupled. libretexts.org This reaction provides access to a broad range of N-aryl-N-(4-ethylbenzyl)ethanamine derivatives with diverse electronic and steric properties.

| Aryl Halide | Ligand | Base | Product | Reference |

| Bromobenzene | X-Phos | NaOtBu | N-(4-Ethylbenzyl)-N-phenylethanamine | beilstein-journals.org |

| 4-Chlorotoluene | BINAP | Cs₂CO₃ | N-(4-Ethylbenzyl)-N-(4-methylphenyl)ethanamine | wikipedia.org |

| 2-Iodopyridine | DavePhos | K₃PO₄ | N-(4-Ethylbenzyl)-N-(pyridin-2-yl)ethanamine | libretexts.org |

Table 2: Representative Buchwald-Hartwig Amination Reactions for N-Arylation

Amide and Urea (B33335) Derivatives

The nucleophilic nature of the secondary amine allows for the straightforward synthesis of amide and urea derivatives, introducing a carbonyl group that can participate in hydrogen bonding and alter the molecule's electronic properties.

Amide Synthesis: Amides are readily prepared by the acylation of N-(4-Ethylbenzyl)ethanamine with activated carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. libretexts.orgyoutube.com This method, often referred to as the Schotten-Baumann reaction when performed in a two-phase system, is robust and high-yielding. youtube.com Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form the amide bond directly from the carboxylic acid, avoiding the need for the more reactive acyl chloride. google.com

| Acylating Agent | Base/Coupling Agent | Product | Reference |

| Acetyl Chloride | Triethylamine | N-(4-Ethylbenzyl)-N-ethylethanamide | libretexts.org |

| Benzoyl Chloride | Pyridine | N-Benzoyl-N-(4-ethylbenzyl)ethanamine | youtube.com |

| Propionic Acid | EDC/HOBt | N-(4-Ethylbenzyl)-N-ethylpropanamide | google.com |

Table 3: Synthesis of Amide Derivatives of N-(4-Ethylbenzyl)ethanamine

Urea Synthesis: Urea derivatives can be synthesized by the reaction of N-(4-Ethylbenzyl)ethanamine with an isocyanate. This reaction is typically rapid and proceeds without the need for a catalyst. The nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the corresponding N,N'-disubstituted urea. researchgate.netresearchgate.net The availability of a wide variety of isocyanates allows for the synthesis of a large library of urea derivatives with diverse substituents.

| Isocyanate | Solvent | Product | Reference |

| Phenyl Isocyanate | Dichloromethane | 1-(4-Ethylbenzyl)-1-ethyl-3-phenylurea | researchgate.net |

| Methyl Isocyanate | Tetrahydrofuran | 1-(4-Ethylbenzyl)-1-ethyl-3-methylurea | researchgate.net |

| 4-Chlorophenyl Isocyanate | Acetonitrile | 1-(4-Chlorophenyl)-3-(4-ethylbenzyl)-3-ethylurea | researchgate.net |

Table 4: Synthesis of Urea Derivatives from N-(4-Ethylbenzyl)ethanamine

Modifications of the Benzyl (B1604629) Moiety

The benzyl ring of N-(4-Ethylbenzyl)ethanamine provides another key site for structural modification. The introduction of substituents on the aromatic ring can profoundly impact the electronic properties and steric bulk of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The reactivity and properties of the benzyl ring can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution and potentially influencing its interaction with biological targets. Conversely, EWGs, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, decrease the electron density of the ring, making it less reactive towards electrophiles. libretexts.org

The synthesis of such derivatives often involves starting from a correspondingly substituted benzyl halide or benzaldehyde, followed by reaction with ethylamine (B1201723) and subsequent N-alkylation or reductive amination. For example, the synthesis of an analogue with a methoxy group could start from 4-methoxybenzyl chloride.

| Starting Material | Reagents | Product | Expected Effect |

| 4-Methoxybenzyl chloride | 1. Ethylamine 2. 4-Ethylbenzaldehyde (B1584596), NaBH(OAc)₃ | N-(4-Ethylbenzyl)-N-(4-methoxybenzyl)ethanamine | Electron-donating |

| 4-Nitrobenzaldehyde | 1. Ethylamine, NaBH₄ 2. 4-Ethylbenzyl bromide | N-(4-Ethylbenzyl)-N-(4-nitrobenzyl)ethanamine | Electron-withdrawing |

Table 5: Synthetic Strategies for Introducing EDGs and EWGs

Halogenation and Nitration Studies

Direct functionalization of the aromatic ring of N-(4-Ethylbenzyl)ethanamine can be achieved through electrophilic aromatic substitution reactions such as halogenation and nitration.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzyl ring can significantly alter the lipophilicity and electronic character of the molecule. The N-ethylbenzylamino group is an activating, ortho-, para-directing group. Therefore, direct halogenation is expected to occur at the positions ortho to the benzyl group. However, the basicity of the nitrogen can lead to complex formation with Lewis acid catalysts. A more controlled approach often involves the halogenation of a precursor, such as 4-ethylbenzaldehyde, prior to the amination steps. Benzylic bromination at the carbon adjacent to the aromatic ring can also be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions. libretexts.orgmasterorganicchemistry.comresearchgate.net

Nitration: Nitration of the benzyl ring introduces a strong electron-withdrawing nitro group. Direct nitration of N-benzylamine derivatives can be complex due to the sensitivity of the amine to the strongly acidic and oxidizing conditions of nitrating mixtures (e.g., HNO₃/H₂SO₄), which can lead to side reactions and degradation. science.gov A common strategy to circumvent this is to protect the amine as an amide before performing the nitration. The amide group is still an ortho-, para-director, but it deactivates the ring, leading to a more controlled reaction. Subsequent hydrolysis of the amide reveals the amine functionality.

| Reaction | Reagents | Expected Product(s) |

| Aromatic Bromination | Br₂/FeBr₃ | 2-Bromo-4-ethyl-1-((ethylamino)methyl)benzene and/or 3-Bromo-4-ethyl-1-((ethylamino)methyl)benzene |

| Benzylic Bromination | NBS, AIBN | 1-(1-Bromoethyl)-4-((ethylamino)methyl)benzene |

| Aromatic Nitration (on acylated amine) | 1. Acetic Anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. H₃O⁺, heat | 2-Nitro-4-ethyl-1-((ethylamino)methyl)benzene and/or 3-Nitro-4-ethyl-1-((ethylamino)methyl)benzene |

Table 6: Halogenation and Nitration Strategies

Alkyl Chain Extension or Contraction

Modification of the length of the alkyl substituent at the para-position of the benzyl ring can influence the molecule's lipophilicity and steric interactions.